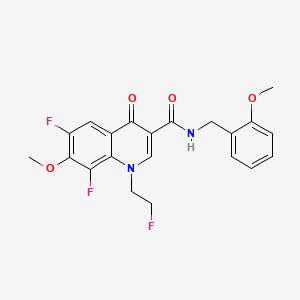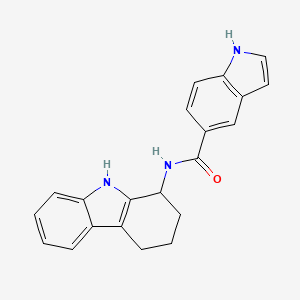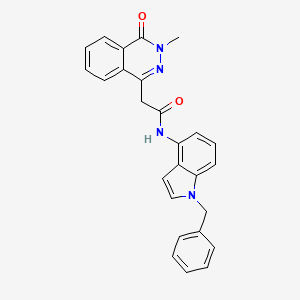
6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-N-(2-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a long and intricate name. Let’s break it down:
Chemical Structure: The compound’s structure consists of a quinoline core, which is a bicyclic aromatic system. It contains several functional groups, including fluorine atoms, methoxy groups, and a carboxamide moiety.
Systematic Name: The systematic IUPAC name of this compound is as follows
Preparation Methods
Synthetic Routes:
Industrial Production:
Industrial-scale production methods are proprietary and often closely guarded by pharmaceutical companies or research institutions. Generally, large-scale synthesis involves optimizing yield, minimizing waste, and ensuring cost-effectiveness. Researchers may explore various synthetic pathways, starting from commercially available precursors.
Chemical Reactions Analysis
Reactivity:
The compound may undergo various chemical reactions, including:
Oxidation: Oxidation reactions could involve the fluoroethyl group or the methoxy groups.
Reduction: Reduction of the quinoline core or other functional groups.
Substitution: Nucleophilic substitution reactions at the carboxamide or benzyl positions.
Common Reagents and Conditions:
Fluorination: Reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor can introduce fluorine atoms.
Methoxylation: Methoxy groups can be introduced using methoxide bases (e.g., sodium methoxide).
Amidation: Carboxamides are typically synthesized via amidation reactions using appropriate coupling agents (e.g., EDC/HOBt).
Quinoline Synthesis: The quinoline core can be formed through various methods, such as the Skraup synthesis or Friedländer synthesis.
Major Products:
The major products depend on the specific reaction conditions and regioselectivity. Isolation and characterization of intermediates are crucial to understanding the reaction pathways.
Scientific Research Applications
This compound’s applications span various fields:
Medicine: It may exhibit pharmacological properties, potentially as an antimicrobial, antiviral, or anticancer agent.
Chemical Biology: Researchers might explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Industry: If scalable, it could find use in materials science or as a building block for other compounds.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets. Further studies are needed to elucidate these interactions. Potential pathways include inhibition of enzymes, modulation of cell signaling, or interference with cellular processes.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers would compare this compound’s structure, reactivity, and biological activity with related molecules. Literature searches and computational analyses would reveal its uniqueness and potential advantages.
Remember that detailed experimental data and specific references are essential for a comprehensive article
Properties
Molecular Formula |
C21H19F3N2O4 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-N-[(2-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H19F3N2O4/c1-29-16-6-4-3-5-12(16)10-25-21(28)14-11-26(8-7-22)18-13(19(14)27)9-15(23)20(30-2)17(18)24/h3-6,9,11H,7-8,10H2,1-2H3,(H,25,28) |
InChI Key |
PBUWZFNXISFLAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)OC)F)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-L-leucine](/img/structure/B11002823.png)
![Methyl 2-[(11AS)-5-(4-methylphenyl)-1,3-dioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate](/img/structure/B11002827.png)
![N-[(4-oxoquinazolin-3(4H)-yl)acetyl]-L-phenylalanine](/img/structure/B11002841.png)
![2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B11002859.png)
![2-(2-methyl-1H-indol-3-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B11002866.png)


![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11002882.png)
![1-(3-chlorophenyl)-N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11002890.png)
![N-(1H-imidazol-2-yl)-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B11002900.png)
![N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-4-oxo-8-(propan-2-yl)-1,4-dihydroquinoline-3-carboxamide](/img/structure/B11002902.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B11002907.png)
![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11002910.png)
